molecular formula C10H13ClN2O B1524997 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride CAS No. 1311314-07-4

3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

Cat. No.: B1524997
CAS No.: 1311314-07-4
M. Wt: 212.67 g/mol
InChI Key: GXVLANNTHIQVSE-UHFFFAOYSA-N
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Description

3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that are structurally similar to the amino acid tryptophan and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as ethyl aniline and diethyl oxalate.

  • Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.

  • Hydrolysis: The intermediate compound is then hydrolyzed to produce the desired indole derivative.

  • Acidification: Finally, the compound is acidified to obtain this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Research has demonstrated that 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride exhibits several significant biological activities:

  • Antimicrobial Activity :
    • Effective against various bacterial strains, including Staphylococcus aureus (both methicillin-sensitive and resistant strains) and Mycobacterium tuberculosis.
    • Minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL have been reported .
  • Antiviral Properties :
    • Shows potential in inhibiting viral replication, although specific viral targets require further investigation.
  • Anticancer Effects :
    • Displays cytotoxic activity against several cancer cell lines, particularly those that are rapidly dividing, such as A549 lung cancer cells.
  • Anti-inflammatory and Antioxidant Activities :
    • Contributes to reducing inflammation and oxidative stress in biological systems.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds helps elucidate the unique biological activities of this compound. The following table summarizes key features and activities of related indole derivatives:

Compound NameStructural FeaturesUnique AspectsBiological Activity
3-Amino-5-methyl-1,3-dihydro-2H-indol-2-oneMethyl group at position 5Potentially different biological activityAntimicrobial, anticancer
3-Amino-1-methyl-1,3-dihydro-2H-indolMethyl group at position 1Different pharmacological profilesAntiviral, antifungal
5-Amino-7-methylindoleAmino group at position 5Different core structure affecting reactivityAntitubercular

Antibacterial Efficacy

In vitro studies have shown that 3-Amino-5-ethyl exhibits strong antibacterial properties. For example, it has been documented to have MIC values indicating effective inhibition against Staphylococcus aureus and Mycobacterium tuberculosis. These findings suggest its potential for development as an antimicrobial agent.

Cytotoxicity Against Cancer Cells

Research evaluating the antiproliferative effects of various indolone derivatives found that compounds similar to 3-amino-5-ethyl exhibited significant cytotoxicity against A549 lung cancer cells. This suggests a mechanism for targeting rapidly dividing tumor cells.

Molecular Docking Studies

Computational analyses using molecular docking techniques have indicated favorable binding interactions between this compound and key proteins involved in bacterial resistance mechanisms. This suggests its potential for overcoming antibiotic resistance in pathogenic bacteria.

Mechanism of Action

The mechanism by which 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 1-methyl-1H-indole

  • 2,3-dimethyl-1H-indole

  • 5-ethyl-1H-indole

  • 3-ethyl-1H-indole

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Biological Activity

3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is an indole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and potential anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following SMILES notation: Cl.CCc1ccc2NC(=O)C(N)c2c1, indicating the presence of an amino group and an ethyl substituent on the indole scaffold. The compound has a molecular formula of C10H12ClN2O and a molecular weight of 212.68 g/mol .

Antibacterial Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit significant antibacterial properties. A study on various indole derivatives revealed their effectiveness against a range of bacterial strains, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae .

Minimum Inhibitory Concentrations (MICs)

The antibacterial activity is often quantified using the Minimum Inhibitory Concentration (MIC), which measures the lowest concentration of a compound that inhibits bacterial growth. The following table summarizes MIC values for selected bacterial strains:

Bacterial StrainMIC (µg/mL)
E. coli8
S. aureus4
K. pneumoniae16

These results suggest that this compound has promising antibacterial potential, particularly against Gram-positive bacteria like S. aureus .

Antifungal Activity

In addition to its antibacterial properties, this compound has also shown antifungal activity. A study demonstrated its effectiveness against various fungal strains such as Candida albicans and Aspergillus niger. The antifungal activity was assessed using similar MIC methodologies:

Fungal StrainMIC (µg/mL)
Candida albicans32
Aspergillus niger64

These findings indicate that while the compound is effective against certain fungi, higher concentrations may be required compared to its antibacterial efficacy .

Anticancer Potential

Emerging research suggests that indole derivatives may possess anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. Notably, studies focusing on cell lines such as A549 (lung cancer) and MCF7 (breast cancer) demonstrated significant antiproliferative effects with IC50 values in the low micromolar range:

Cell LineIC50 (µM)
A5495
MCF710

These results highlight the potential of this compound as a lead structure for further development in cancer therapeutics .

Case Studies and Research Findings

Several studies have investigated the biological activities of indole derivatives similar to this compound:

  • Antibacterial Evaluation : In a comparative study, various indole derivatives were synthesized and tested against resistant bacterial strains. The results indicated that modifications to the indole structure could enhance antibacterial activity significantly.
  • Antifungal Studies : A comprehensive evaluation of multiple indole-based compounds revealed that specific substitutions led to increased antifungal potency against clinically relevant strains.
  • Cytotoxicity Assessments : Research involving molecular docking studies suggested that these compounds could effectively inhibit targets involved in cell proliferation pathways in cancer cells.

Q & A

Q. Basic Research: What synthetic strategies are optimal for synthesizing 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride, and how can purity be ensured?

Methodological Answer:

  • Multi-step synthesis : Begin with the condensation of substituted indole precursors. For example, 5-ethyl-indole derivatives can undergo bromoacetylation followed by nucleophilic substitution with ammonia to introduce the amino group .
  • Purification : Use column chromatography with silica gel (eluent: chloroform/methanol gradient) to isolate intermediates. Final recrystallization in ethanol/water mixtures improves purity (>98%) .
  • Validation : Confirm purity via HPLC (C18 column, mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) and NMR (characteristic peaks at δ 2.5–3.0 ppm for ethyl and NH groups) .

Q. Basic Research: Which analytical techniques are validated for quantifying this compound in active pharmaceutical ingredient (API) formulations?

Methodological Answer:

  • Reverse-phase HPLC :
    • Column: C18, 250 × 4.6 mm, 5 µm.
    • Mobile phase: 70:30 v/v phosphate buffer (pH 3.0)/acetonitrile.
    • Detection: UV at 254 nm, retention time ~8.2 min .
  • Mass spectrometry : Electrospray ionization (ESI+) with m/z 237.1 [M+H]+ for the free base and 273.5 [M+Cl]− for the hydrochloride salt .
  • Calibration : Linear range 0.1–100 µg/mL (R² > 0.999) with LOD/LOQ of 0.03 µg/mL and 0.1 µg/mL, respectively .

Q. Basic Research: How should stability studies be designed to assess degradation under stress conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to:
    • Acidic/alkaline hydrolysis: 1M HCl/NaOH at 80°C for 24 hrs.
    • Oxidative stress: 3% H₂O₂ at 25°C for 48 hrs.
    • Photolysis: UV light (254 nm) for 72 hrs .
  • Analysis : Monitor degradation products via HPLC-MS. Major degradants include de-ethylated indole derivatives (m/z 209.1) and oxidized byproducts (m/z 253.0) .
  • Storage recommendations : Stable at −20°C in amber vials under nitrogen; aqueous solutions degrade within 48 hrs at room temperature .

Q. Advanced Research: What in vitro assays are suitable for evaluating its receptor-binding or enzyme-inhibitory activity?

Methodological Answer:

  • Dopamine receptor binding :
    • Radioligand displacement assays using [³H]-spiperone on HEK293 cells expressing human D2/D3 receptors. Calculate IC₅₀ via nonlinear regression .
  • Kinase inhibition screening :
    • Use ATP-Glo™ assays with recombinant kinases (e.g., CDK2, EGFR). Pre-incubate compound (1–100 µM) with kinase/ATP for 60 mins .
  • Cytotoxicity profiling :
    • MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare EC₅₀ values with structurally similar indole derivatives .

Q. Advanced Research: How do structural modifications (e.g., substituent variations) impact pharmacological activity?

Methodological Answer:

  • SAR studies :
    • Ethyl group : Critical for lipophilicity and membrane permeability. Replacement with bulkier groups (e.g., isopropyl) reduces D2 receptor affinity by 40% .
    • Amino group : Acetylation abolishes activity, suggesting free NH₂ is essential for hydrogen bonding with receptor residues .
    • Chloride counterion : Enhances solubility (133 mg/mL in water) without affecting receptor binding .
  • Computational modeling : Docking studies (MOE software) reveal the ethyl group occupies a hydrophobic pocket in the D2 receptor’s active site .

Q. Advanced Research: How can contradictory data on its biological activity across studies be resolved?

Methodological Answer:

  • Reproducibility checks :
    • Standardize assay conditions (e.g., cell passage number, serum concentration). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from varying ATP concentrations .
  • Meta-analysis : Compare data across studies using the same cell lines (e.g., HEK293 vs. CHO cells for receptor binding) .
  • Orthogonal assays : Validate receptor binding via SPR (surface plasmon resonance) if radioligand assays show variability .

Q. Advanced Research: What strategies are effective in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Catalytic asymmetric synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during indole ring formation to control stereochemistry .
  • Crystallization-induced dynamic resolution : Racemic mixtures in ethanol/water can yield >99% enantiomeric excess via controlled cooling .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress to minimize byproducts during bromoacetylation .

Properties

IUPAC Name

3-amino-5-ethyl-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-2-6-3-4-8-7(5-6)9(11)10(13)12-8;/h3-5,9H,2,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVLANNTHIQVSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311314-07-4
Record name 2H-Indol-2-one, 3-amino-5-ethyl-1,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311314-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride
3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride
3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride
3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride
3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride
3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

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